molecular formula C20H30Cl3N3O B3030614 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride CAS No. 931098-91-8

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride

Cat. No.: B3030614
CAS No.: 931098-91-8
M. Wt: 434.8
InChI Key: QINKDORAGBPFFS-HVHHAJEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride typically starts from dihydroquinine. The process involves multiple steps, including the protection of functional groups, selective reduction, and amination . One common method involves the following steps:

  • Protection of the hydroxyl group in dihydroquinine.
  • Reduction of the quinoline ring to form a dihydro derivative.
  • Introduction of the amino group at the 9-position through a nucleophilic substitution reaction.
  • Formation of the trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the quinoline ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group[][5].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][5].

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research[5][5].

Mechanism of Action

The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride involves its role as a chiral catalyst. It facilitates asymmetric synthesis by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as substrates and reagents, guiding the reaction pathway to produce the desired chiral product .

Comparison with Similar Compounds

Similar Compounds

    Quinine: The parent compound from which 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is derived.

    Dihydroquinine: A reduced form of quinine, used as an intermediate in the synthesis of the compound.

    9-Amino-(9-deoxy)epi-quinidine trihydrochloride: A closely related compound with similar chiral properties.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its effectiveness as a chiral catalyst. Its ability to facilitate a wide range of asymmetric synthesis reactions makes it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINKDORAGBPFFS-HVHHAJEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746312
Record name (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931098-91-8
Record name (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α,9S)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Reactant of Route 2
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Reactant of Route 3
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Reactant of Route 4
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Reactant of Route 5
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Reactant of Route 6
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.